6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one
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Overview
Description
6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one is a chemical compound with a unique structure characterized by a pyrimidinone core and a hydroxyiminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one typically involves the reaction of a pyrimidinone derivative with hydroxylamine under specific conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH adjusted to facilitate the formation of the hydroxyiminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyiminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-[(Z)-hydroxyiminomethyl]-2-oxo-1H-pyridine-3-carbonitrile
- 6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-4-one
Uniqueness
6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H5N3O2 |
---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H5N3O2/c9-5-6-2-1-4(8-5)3-7-10/h1-3,10H,(H,6,8,9)/b7-3- |
InChI Key |
XBWGLAJSRHRQSF-CLTKARDFSA-N |
Isomeric SMILES |
C1=C(NC(=O)N=C1)/C=N\O |
Canonical SMILES |
C1=C(NC(=O)N=C1)C=NO |
Origin of Product |
United States |
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